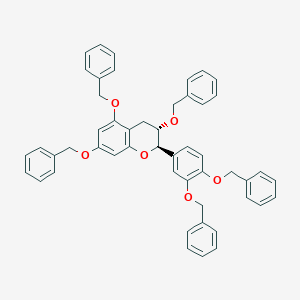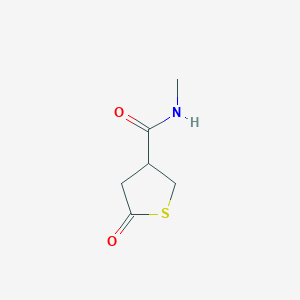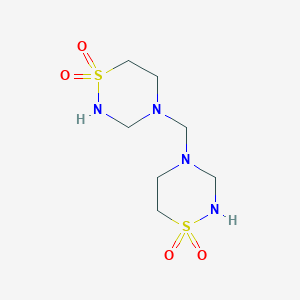
Taurolidina
Descripción general
Descripción
Taurolidine is an antimicrobial compound derived from the amino acid taurine. It was first synthesized in the 1970s and has been primarily used for the prevention of catheter-related infections. Taurolidine exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and mycobacteria .
Aplicaciones Científicas De Investigación
Taurolidine has been extensively studied for its antimicrobial properties and its potential use in various medical applications:
Infection Prevention: Taurolidine is used as a catheter lock solution to prevent catheter-related bloodstream infections
Cancer Therapy: Research has shown that taurolidine exhibits antineoplastic activity, making it a potential candidate for cancer treatment
Surgical Applications: Taurolidine irrigation has been used to reduce surgical site infections in orthopedic surgeries.
Antiadhesive Properties: Taurolidine inhibits the adhesion of bacteria to epithelial and fibroblast cells, reducing the risk of biofilm formation.
Mecanismo De Acción
Target of Action
Taurolidine is a broad-spectrum antimicrobial agent that primarily targets lipopolysaccharides (LPS) . It has activity against both Gram-positive and Gram-negative bacteria, in addition to mycobacteria and certain strains of fungi . It also targets circulating tumor cells, which correlate negatively with disease-free survival and overall survival .
Mode of Action
The mechanism of action of taurolidine and its active metabolites is non-specific and involves the irreversible binding of its methylol groups to microbial cell walls . This results in a subsequent loss of cell wall integrity and eventual cell death . In addition, it appears to reduce bacterial adhesion to mammalian cells and neutralize bacterial endo- and exotoxins .
Biochemical Pathways
Taurolidine’s action involves the metabolism of taurolidine to taurinamide and ultimately taurine and water, liberating methylol groups that chemically react with the mureins in the bacterial cell wall and with the amino and hydroxyl groups of endotoxins and exotoxins . This reaction denatures the endotoxins and complex polysaccharide and lipopolysaccharide components of the bacterial cell wall and inactivates susceptible exotoxins . Taurolidine also induces autophagy, which augments both host resistance and disease tolerance to bacterial infection .
Pharmacokinetics
Taurolidine is metabolized rapidly via the metabolites taurultam and methylol taurinamide, which also have a bactericidal action, to taurine, an endogenous aminosulphonic acid, carbon dioxide, and water . The taurolidine metabolite taurultam demonstrated a shorter half-life and lower systemic exposure than taurinamide .
Result of Action
The result of taurolidine’s action is the prevention of infections in catheters . It decreases the adherence of bacteria and fungi to host cells by destructing the fimbriae and flagella, thus preventing biofilm formation . It also enhances apoptosis, inhibits angiogenesis, reduces tumor adherence, downregulates pro-inflammatory cytokine release, and stimulates anticancer immune regulation following surgical trauma .
Action Environment
In a biological environment, taurolidine exists in equilibrium with taurultam derivatives . This equilibrium is described theoretically as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O(hydroxyl) on the exocyclic C(methylene) . Taurolidine’s effectiveness against bacterial infections at laparoscopic lesions may be due to its ready availability, as it is administered in high doses after peritonitis surgery .
Análisis Bioquímico
Biochemical Properties
Taurolidine interacts with various biomolecules in its role as an antimicrobial agent. Its putative method of action involves the metabolism of taurolidine to taurinamide and ultimately taurine and water, liberating formaldehyde that chemically reacts with the mureins in the bacterial cell wall and with the amino and hydroxyl groups of endotoxins and exotoxins . This reaction denatures the endotoxins and complex polysaccharide and lipopolysaccharide components of the bacterial cell wall and inactivates susceptible exotoxins .
Cellular Effects
Taurolidine has been shown to have various effects on cells. It decreases the adherence of bacteria and fungi to host cells by destructing the fimbriae and flagella, thus preventing biofilm formation . It also induces cancer cell death through a variety of mechanisms, including enhancement of apoptosis, inhibition of angiogenesis, reduction of tumor adherence, downregulation of pro-inflammatory cytokine release, and stimulation of anticancer immune regulation .
Molecular Mechanism
The molecular mechanism of taurolidine involves the irreversible binding of its methylol groups to microbial cell walls, resulting in a subsequent loss of cell wall integrity and eventual cell death . In addition, it appears to reduce bacterial adhesion to mammalian cells and neutralize bacterial endo- and exotoxins .
Temporal Effects in Laboratory Settings
In laboratory settings, taurolidine has been observed to cause liver injury after short-term use in in vitro and in vivo models, probably due to direct toxic effects on hepatocytes . This suggests that the effects of taurolidine can change over time and that its stability, degradation, and long-term effects on cellular function need to be carefully monitored in laboratory studies.
Dosage Effects in Animal Models
In animal models of osteosarcoma, taurolidine was administered at different concentrations. Body weight was significantly lower in the group treated with a higher concentration of taurolidine, consistent with elevated mortality in this group . This suggests that the effects of taurolidine can vary with different dosages and that high doses may have toxic or adverse effects.
Metabolic Pathways
Taurolidine is metabolized rapidly in the body via the metabolites taurultam and methylol taurinamide, which also have a bactericidal action, to taurine, an endogenous aminosulphonic acid, carbon dioxide, and water . This suggests that taurolidine is involved in metabolic pathways that interact with enzymes or cofactors and can affect metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of taurolidine involves the reaction of taurine with formaldehyde. One of the early methods described involves reacting taurine with formaldehyde in the presence of hydrochloric acid to form taurinamide, which is then further reacted with formaldehyde to produce taurolidine .
Industrial Production Methods: Industrial production of taurolidine often involves the use of phthalic anhydride as a protecting group for the amine functionality of taurine. This intermediate is then reacted with formaldehyde to produce taurolidine. The process requires careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Taurolidine undergoes several types of chemical reactions, including hydrolysis and decomposition. In aqueous solutions, taurolidine rapidly hydrolyzes to form taurultam and methylol-taurultam, which further decompose to taurinamide and methylol-taurinamide .
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs readily at physiological pH.
Decomposition: The decomposition products are formed under mild conditions, typically in aqueous environments.
Major Products: The major products of taurolidine hydrolysis and decomposition are taurultam, methylol-taurultam, taurinamide, and methylol-taurinamide .
Comparación Con Compuestos Similares
Taurultam: A hydrolysis product of taurolidine with similar antimicrobial properties.
Methylol-taurultam: Another decomposition product with antimicrobial activity.
1,1-Dioxothiane: A structurally related compound with similar bond lengths and antimicrobial properties.
Uniqueness: Taurolidine’s unique mechanism of action, involving the release of methylol groups, sets it apart from other antimicrobial agents. Its ability to prevent bacterial adhesion and neutralize toxins makes it particularly effective in preventing infections in medical settings .
Propiedades
IUPAC Name |
4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O4S2/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIRUJIDFJUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173001 | |
| Record name | Taurolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19388-87-5 | |
| Record name | Taurolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19388-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurolidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019388875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taurolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taurolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAUROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBZ1M4V3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


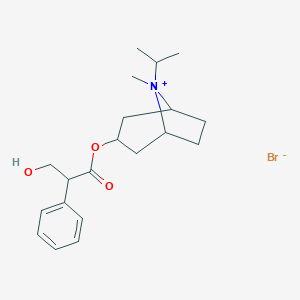
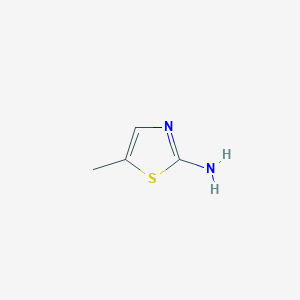
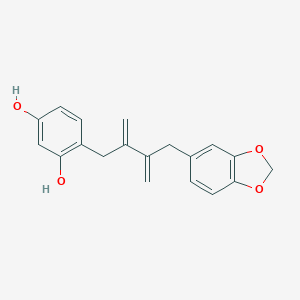
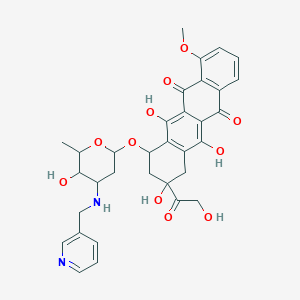
![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
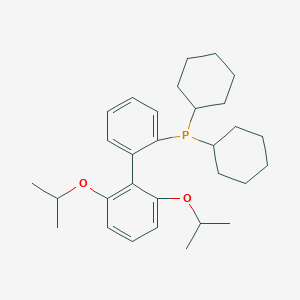

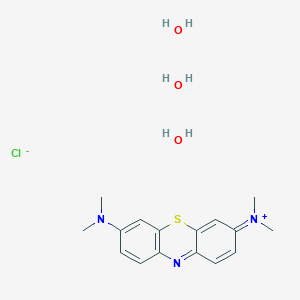
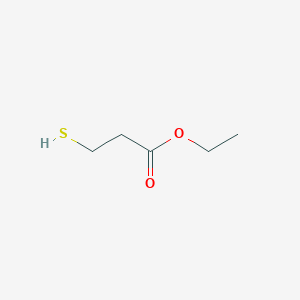
![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol](/img/structure/B129968.png)
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)

